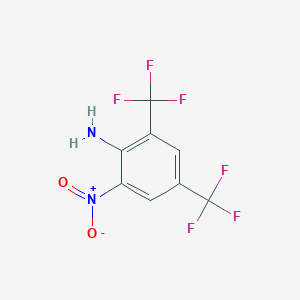

2-Nitro-4,6-bis(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-nitro-4,6-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6N2O2/c9-7(10,11)3-1-4(8(12,13)14)6(15)5(2-3)16(17)18/h1-2H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFTUELYTTXWBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00707724 | |

| Record name | 2-Nitro-4,6-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-21-8 | |

| Record name | 2-Nitro-4,6-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

2-Nitro-4,6-bis(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It can be used as a fluorescent probe or a biological marker due to its unique fluorescence properties.

Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Nitro-4,6-bis(trifluoromethyl)aniline exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl groups enhance the compound's stability and binding affinity, while the nitro group can participate in redox reactions.

Comparison with Similar Compounds

a) 4-Nitro-3-(trifluoromethyl)aniline (CAS: 393-11-3)

- Structure: Single -CF₃ group at position 3 and -NO₂ at position 3.

- Key Differences : Reduced steric hindrance compared to 2-nitro-4,6-bis(trifluoromethyl)aniline. The single -CF₃ group lowers lipophilicity (logP ≈ 2.1 vs. ~3.5 for the target compound) .

- Applications : Documented as a pharmaceutical impurity in European Pharmacopoeia standards, highlighting its role in quality control .

b) 3-Amino-4-nitrotrifluorotoluene (CAS: N/A)

- Structure: -NH₂ at position 3 and -NO₂ at position 4, with a -CF₃ group.

- Key Differences: The amino group (-NH₂) introduces electron-donating effects, contrasting with the electron-withdrawing -NO₂ in the target compound. This drastically alters reactivity in nucleophilic substitutions .

Functional Group Variations

a) 2-Methoxy-4,6-bis(trifluoromethyl)aniline (CAS: 1092460-74-6)

b) 2-(Difluoromethyl)-6-methoxyaniline (CAS: 1261666-69-6)

- Structure : Difluoromethyl (-CHF₂) and methoxy (-OCH₃) substituents.

- Key Differences : The -CHF₂ group provides weaker electron-withdrawing effects than -CF₃, resulting in lower thermal stability (decomposition at 150°C vs. 220°C for the target compound) .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| This compound | N/A | C₈H₄F₆N₂O₂ | -NO₂ (2), -CF₃ (4,6) | 298.12 g/mol | Pharmaceutical intermediates |

| 4-Nitro-3-(trifluoromethyl)aniline | 393-11-3 | C₇H₅F₃N₂O₂ | -NO₂ (4), -CF₃ (3) | 224.12 g/mol | Impurity standard |

| 2-Methoxy-4,6-bis(trifluoromethyl)aniline | 1092460-74-6 | C₉H₇F₆NO | -OCH₃ (2), -CF₃ (4,6) | 283.15 g/mol | Electron-rich aromatic systems |

| 2,4-Dinitro-5-(trifluoromethyl)aniline | N/A | C₇H₄F₃N₃O₄ | -NO₂ (2,4), -CF₃ (5) | 283.12 g/mol | Explosives research |

Biological Activity

2-Nitro-4,6-bis(trifluoromethyl)aniline is an organic compound notable for its unique structure, characterized by a nitro group (-NO2) and two trifluoromethyl groups (-CF3) attached to an aniline framework. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its biological activity and potential applications.

- Molecular Formula : C8H4F6N2O2

- Molecular Weight : 274.12 g/mol

- Structure : The presence of the trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, which are critical for biological interactions.

The biological activity of this compound is primarily influenced by its chemical structure. The trifluoromethyl groups contribute to its electron-withdrawing properties, which can enhance binding affinity to biological targets. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components.

Pharmacological Applications

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological properties. For instance, the incorporation of trifluoromethyl moieties has been associated with improved potency in various drug candidates:

- Anticancer Activity : Studies have shown that similar trifluoromethyl-containing compounds can inhibit cancer cell proliferation and enhance the efficacy of existing therapies through mechanisms such as apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although specific targets for this compound require further investigation.

Toxicological Profile

The toxicity and environmental impact of this compound have been evaluated in several studies. It is essential to understand the compound's behavior in biological systems to assess its safety profile:

- Acute Toxicity : Initial assessments suggest moderate toxicity levels; however, comprehensive toxicological studies are necessary to establish safe exposure limits.

- Environmental Persistence : The trifluoromethyl groups confer stability against degradation, raising concerns about persistence in environmental matrices .

Case Studies

- Synthesis and Biological Evaluation : A study synthesized this compound and evaluated its cytotoxic effects on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as a lead compound for anticancer drug development .

- Fluorescent Probes : Due to its unique fluorescence properties, this compound has been explored as a fluorescent probe in biological imaging applications. Its ability to selectively bind to certain biomolecules enhances its utility in tracking cellular processes.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Moderate cytotoxicity | Potential anticancer agent |

| 3-Trifluoromethylphenylamine | Strong enzyme inhibition | Used in drug design |

| 4-Trifluoromethylbenzoic acid | Anti-inflammatory properties | Effective against certain inflammatory diseases |

Preparation Methods

Nitration of 4,6-bis(trifluoromethyl)aniline

- Reaction: Direct nitration of 4,6-bis(trifluoromethyl)aniline using a nitrating mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

- Conditions: Controlled temperature to avoid over-nitration or decomposition; typically low to moderate temperatures are maintained.

- Outcome: Introduction of the nitro group at the 2-position relative to the amine, yielding this compound.

Trifluoromethylation Followed by Nitration

- Step 1: Introduction of trifluoromethyl groups onto an aniline derivative using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic anhydride (CF3SO2O) in the presence of suitable catalysts.

- Step 2: Subsequent nitration of the trifluoromethylated aniline to install the nitro group.

- Industrial Relevance: This method is scalable and allows for controlled introduction of trifluoromethyl groups before nitration, which may enhance selectivity and yield.

Detailed Reaction Conditions and Catalysts

- The nitration typically occurs in strongly acidic media to activate the aromatic ring and facilitate electrophilic substitution.

- Trifluoromethylation reagents require careful handling due to their reactivity and volatility.

- Copper catalysts, such as copper (I) oxide or copper (II) carbonate, have been reported to enhance reaction rates and yields in related amination reactions.

Industrial Preparation Insights

While direct industrial synthesis of this compound is less commonly detailed in patents, analogous processes for similar trifluoromethylated nitroanilines provide valuable insights:

- Batch or Continuous Processes: Both batch and continuous flow methods are feasible, with continuous processes offering better control over temperature and reagent feed rates.

- Recycling of Ammoniacal Mother Liquor: In related amination steps (e.g., replacing chloro groups with amine), recycling of ammonia-containing mother liquors improves process economy and reduces waste.

- Safety and Handling: Due to the use of strong acids and reactive fluorinated reagents, industrial setups require corrosion-resistant equipment and strict temperature/pressure controls.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Nitration of 4,6-bis(trifluoromethyl)aniline | HNO3, H2SO4 | Low to moderate temperature (<50 °C) | High yield, high purity | Straightforward, well-established | Requires careful temperature control |

| Trifluoromethylation followed by nitration | CF3I or CF3SO2O, catalyst + HNO3/H2SO4 | Catalyst-mediated, controlled temp | Good yield, selective substitution | Allows stepwise functionalization | Requires handling of reactive CF3 reagents |

| Ammonolysis of chloro-nitrobenzotrifluoride (related compound) | Aqueous ammonia, copper catalyst | 80–150 °C, pressurized autoclave | Up to 99% yield (for related compounds) | High yield, recyclable reagents | Pressure equipment needed, not direct synthesis |

Research Findings and Data Summary

- Research indicates that nitration of anilines bearing electron-withdrawing trifluoromethyl groups proceeds regioselectively at the 2-position, due to electronic and steric effects.

- Trifluoromethylation reactions are enhanced by transition metal catalysts, which stabilize reactive intermediates and improve yields.

- Ammonolysis processes for related trifluoromethylated nitroanilines achieve excellent yields (~99%) under pressurized conditions with aqueous ammonia, demonstrating potential for adaptation in related syntheses.

- Purity of the final compound typically exceeds 98% as confirmed by HPLC analysis in analogous processes.

Summary and Recommendations for Synthesis

- The most direct and practical method for preparing this compound is the nitration of commercially available 4,6-bis(trifluoromethyl)aniline using mixed acid nitration under controlled conditions.

- For industrial scale-up, stepwise trifluoromethylation followed by nitration offers advantages in selectivity and process control.

- Use of catalysts such as copper salts can improve reaction efficiency, especially in substitution reactions involving amination of halogenated precursors.

- Safety measures must be prioritized due to the use of strong acids, reactive fluorinated reagents, and pressurized ammonia.

This comprehensive analysis synthesizes diverse research findings and industrial practices to provide a detailed, authoritative guide on the preparation of this compound.

Q & A

Q. What are the established synthetic routes for 2-Nitro-4,6-bis(trifluoromethyl)aniline?

The synthesis typically involves nitration of 4,6-bis(trifluoromethyl)aniline precursors under controlled conditions. Key steps include:

- Nitration : Introducing the nitro group via mixed acid (HNO₃/H₂SO₄) or using milder nitrating agents like acetyl nitrate to avoid over-oxidation.

- Catalysis : Palladium-based catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) may enhance regioselectivity, as seen in analogous trifluoromethylaniline syntheses .

- Purification : Reverse-phase column chromatography (acetonitrile/water with formic acid) is effective for isolating high-purity products .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm substituent positions and electronic environments .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z 265 [M+H]+ observed in similar compounds) .

- Chromatography : HPLC with retention time analysis (e.g., 0.81 minutes under specific conditions) for purity assessment .

- X-ray Crystallography : For definitive structural confirmation, especially when resolving ambiguities in substituent positioning .

Q. What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.

- Emergency Measures : Immediate use of eye wash stations and safety showers in case of exposure, as recommended for trifluoromethylaniline derivatives .

Advanced Research Questions

Q. How do electron-withdrawing groups (nitro and trifluoromethyl) influence the reactivity of the aniline ring?

The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing substituents, which:

- Deactivate the Ring : Reduce susceptibility to electrophilic aromatic substitution (EAS) by withdrawing electron density.

- Direct Substituents : Meta-directing effects dominate, but steric hindrance from -CF₃ groups may alter regioselectivity in further functionalization .

- Impact Redox Properties : The nitro group can be reduced to an amine (-NH₂) under catalytic hydrogenation, enabling access to diverse derivatives .

Q. How can computational methods predict regioselectivity in further substitutions?

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions, guiding predictions for EAS reactions .

- Case Study : For 3,5-bis(trifluoromethyl)aniline, computational models accurately predicted reduced antitubercular activity when substituents shifted from meta to ortho positions .

Q. What strategies resolve contradictions in reported biological activity data?

- Structural Validation : Confirm substituent positions via crystallography to rule out positional isomerism .

- Purity Assessment : Use HPLC-MS to detect trace impurities (e.g., unreacted precursors) that may skew bioactivity results .

- Assay Optimization : Standardize cell-based assays (e.g., Mycobacterium tuberculosis growth inhibition) to minimize variability in IC₅₀ measurements .

Q. How does the compound’s lipophilicity affect its pharmacokinetic properties?

- LogP Calculations : The trifluoromethyl groups increase lipophilicity, enhancing membrane permeability but potentially reducing aqueous solubility.

- Metabolic Stability : -CF₃ groups resist oxidative metabolism, prolonging half-life in vivo compared to non-fluorinated analogs .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 265.12 g/mol (estimated) | |

| Boiling Point | ~207–208°C (analogous compounds) | |

| LogP (Octanol-Water) | ~3.2 (predicted via computational models) |

Q. Table 2. Comparative Reactivity of Trifluoromethylaniline Derivatives

| Compound | Reactivity in EAS | Bioactivity (Example) |

|---|---|---|

| This compound | Low | Antitubercular (hypothesized) |

| 3,5-Bis(trifluoromethyl)aniline | Moderate | IC₅₀ = 2.5 µM (M. tuberculosis) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.